

# "Methyl 6-acetoxyhexanoate" CAS number and molecular weight

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## Compound of Interest

Compound Name: **Methyl 6-Acetoxyhexanoate**

Cat. No.: **B012942**

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## An In-depth Technical Guide to Methyl 6-acetoxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 6-acetoxyhexanoate** is an ester with the CAS number 104954-58-7 and a molecular weight of 188.22 g/mol. Its chemical formula is C<sub>9</sub>H<sub>16</sub>O<sub>4</sub>. While specific, in-depth research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, inferred methodologies for its synthesis and analysis, and potential biological significance based on the broader class of short-chain fatty acid (SCFA) esters. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

## Physicochemical Properties

A summary of the key physicochemical properties for **Methyl 6-acetoxyhexanoate** is provided below.

Property	Value
CAS Number	104954-58-7
Molecular Weight	188.22 g/mol
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub>

Note: Further empirically determined data such as boiling point, density, and spectral information are not readily available in the cited literature and would require experimental determination.

## Experimental Protocols

Due to the scarcity of literature specifically detailing experimental procedures for **Methyl 6-acetoxyhexanoate**, the following protocols are adapted from established methods for similar compounds, such as Ethyl 6-acetoxyhexanoate, and general analytical techniques for fatty acid methyl esters (FAMEs).

### Synthesis of Methyl 6-acetoxyhexanoate

A plausible two-step synthesis can be adapted from the procedure for Ethyl 6-acetoxyhexanoate, which starts from  $\epsilon$ -caprolactone.[1][2][3][4]

Step 1: Acid-Catalyzed Transesterification of  $\epsilon$ -Caprolactone to form Methyl 6-hydroxyhexanoate

- In a round-bottom flask equipped with a reflux condenser, dissolve  $\epsilon$ -caprolactone in an excess of anhydrous methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

- Remove the excess methanol under reduced pressure.
- Extract the resulting Methyl 6-hydroxyhexanoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude Methyl 6-hydroxyhexanoate by vacuum distillation or column chromatography.

#### Step 2: Acetylation of Methyl 6-hydroxyhexanoate

- Dissolve the purified Methyl 6-hydroxyhexanoate in a suitable solvent, such as dichloromethane or pyridine, in a flask equipped with a magnetic stirrer and under an inert atmosphere.
- Cool the solution in an ice bath.
- Add acetyl chloride or acetic anhydride dropwise to the stirred solution. If a non-basic solvent is used, a base like triethylamine or pyridine should be added to scavenge the acidic byproduct.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
- Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if a basic solvent was used), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude **Methyl 6-acetoxyhexanoate**.
- Purify the final product by vacuum distillation or column chromatography.

## Analytical Methods

The analysis of **Methyl 6-acetoxyhexanoate** would likely involve standard techniques used for the characterization of fatty acid esters.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like **Methyl 6-acetoxyhexanoate**.<sup>[5]</sup> It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.

- Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.
- GC Conditions: A non-polar or medium-polarity capillary column would be suitable. The oven temperature program should be optimized to ensure good separation.
- MS Conditions: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern that can be compared to spectral libraries.<sup>[6]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of the molecule. Although specific spectral data for **Methyl 6-acetoxyhexanoate** is not available, the expected chemical shifts can be predicted based on its structure. For comparison, the related compound, Methyl 6-hydroxyhexanoate, shows characteristic proton signals at approximately 3.66 ppm (singlet, 3H for the methyl ester) and 3.64 ppm (triplet, 2H for the methylene group adjacent to the hydroxyl).<sup>[7]</sup>

## Potential Biological Activity and Signaling Pathways

While no studies have directly investigated the biological activity or signaling pathways of **Methyl 6-acetoxyhexanoate**, it belongs to the class of short-chain fatty acid (SCFA) esters. SCFAs, such as acetate, propionate, and butyrate, are known to be produced by gut microbiota and have significant biological roles.<sup>[8][9]</sup> It is plausible that esters of these fatty acids could serve as prodrugs or have their own distinct activities.

SCFAs are known to mediate their effects through two primary mechanisms:

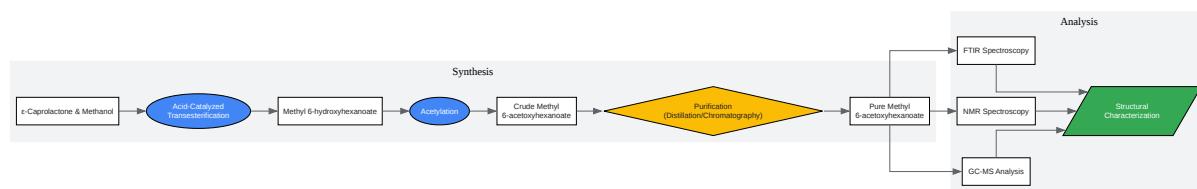
- Activation of G-protein coupled receptors (GPCRs): Specifically FFAR2 (GPR43) and FFAR3 (GPR41).[8]
- Inhibition of histone deacetylases (HDACs).[8]

These actions can influence a variety of physiological processes, including metabolic regulation, immune modulation, and appetite control.[9][10] Esterification of SCFAs can alter their pharmacokinetic properties, potentially enhancing their delivery and therapeutic efficacy. [11]

## Visualizations

### Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of **Methyl 6-acetoxyhexanoate**.

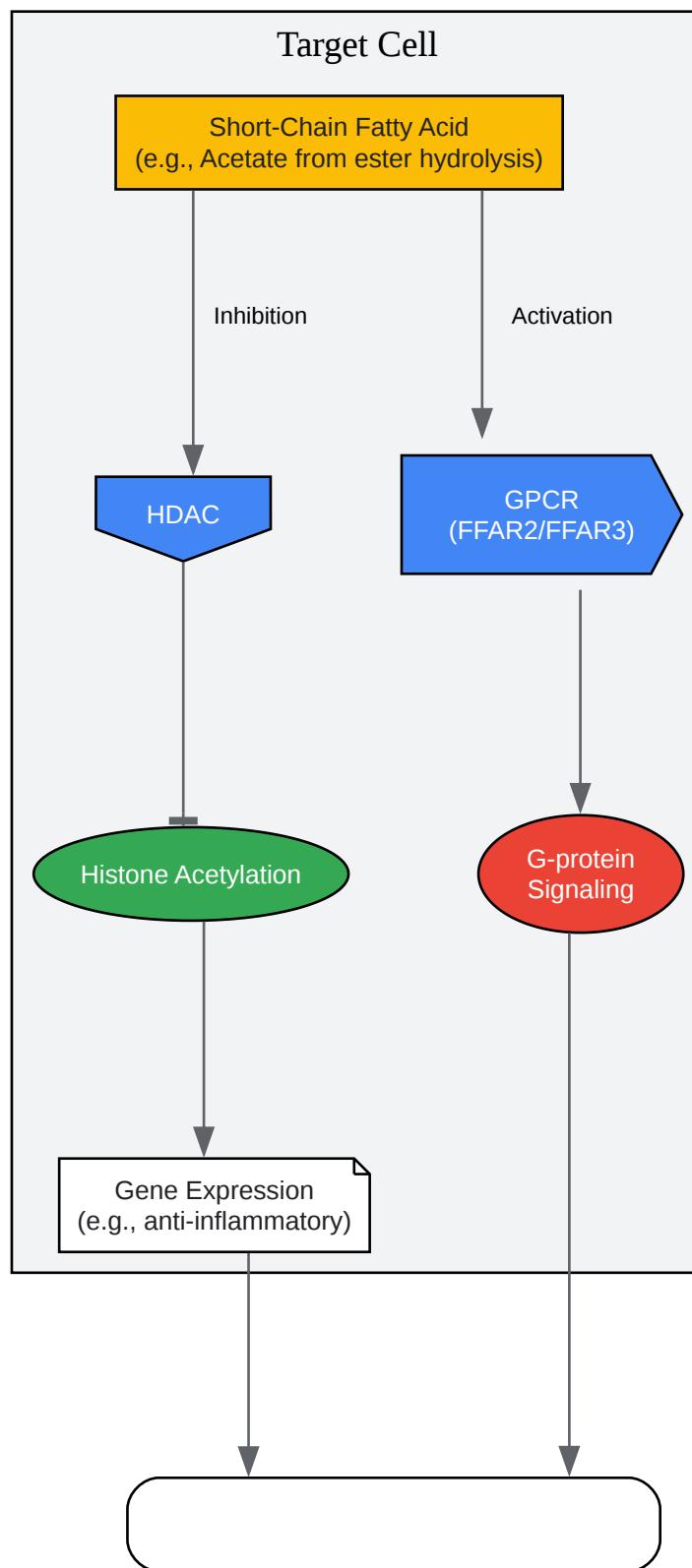


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Caption: Logical workflow for the synthesis and analysis of **Methyl 6-acetoxyhexanoate**.

## Generalized Signaling Pathway for Short-Chain Fatty Acids

This diagram illustrates the general signaling mechanisms of short-chain fatty acids, which may provide context for the potential biological role of **Methyl 6-acetoxyhexanoate**.



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Caption: Generalized signaling pathways of short-chain fatty acids.

Disclaimer: Due to the limited specific research on **Methyl 6-acetoxyhexanoate**, this guide provides information based on closely related compounds and general chemical principles. The experimental protocols are suggested adaptations and would require optimization. The biological context is inferred from the broader class of short-chain fatty acid esters and should be a starting point for further investigation.

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